molecular formula C21H25N3O4 B2773205 3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396879-92-7

3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2773205
CAS No.: 1396879-92-7
M. Wt: 383.448
InChI Key: OKJUNDARLDYIFD-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide core substituted with three ethoxy groups and a pyrazolo[1,5-a]pyridine moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine to form the pyrazolo[1,5-a]pyridine ring . The benzamide core can be introduced through standard amide coupling reactions using appropriate reagents like carbodiimides.

Industrial Production Methods

For industrial-scale production, the synthesis process needs to be optimized for yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide stands out due to its unique combination of a benzamide core with ethoxy groups and a pyrazolo[1,5-a]pyridine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-26-18-11-15(12-19(27-5-2)20(18)28-6-3)21(25)22-13-16-14-23-24-10-8-7-9-17(16)24/h7-12,14H,4-6,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJUNDARLDYIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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